molecular formula C6H5N3O2S B2608991 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1338659-65-6

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2608991
M. Wt: 183.19
InChI Key: JQIRDWLQOMEJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds, such as thiazolo[4,5-d]pyrimidin-7(6H)-ones, has been reported . A general method involves reacting 4-amino-2-(methylsulfanyl)-thiazole-5-carboxamides with an appropriate benzaldehyde and iodine in DMSO at 120°C .

Scientific Research Applications

Biological and Medicinal Applications of Pyrimidine Derivatives

Pyrimidine derivatives, including 6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, are significant in organic chemistry due to their extensive biological and medicinal applications. These compounds are known for their utility as exquisite sensing materials and possess a range of biological activities. The ability of pyrimidine derivatives to form coordination and hydrogen bonds makes them suitable for use as sensing probes in the development of optical sensors. Moreover, these derivatives exhibit antiviral, psychotropic, antimicrobial, antitumor, antifungal, antiparasitic, and anabolic activities, highlighting their potential as a scaffold for new biologically active compounds development (Jindal & Kaur, 2021).

Anti-Inflammatory and Anticancer Applications

Research has demonstrated that pyrimidine derivatives play a crucial role in anti-inflammatory and anticancer activities. The synthesis and characterization of substituted tetrahydropyrimidine derivatives have shown potent in-vitro anti-inflammatory activity. This indicates the necessity for further investigation into the anti-inflammatory potential of these compounds (Gondkar, Deshmukh, & Chaudhari, 2013). Additionally, pyrimidine-based scaffolds have exhibited significant anticancer activities through various mechanisms, suggesting their potential in interacting with diverse biological targets. This makes pyrimidine derivatives promising candidates for future drug development (Kaur et al., 2014).

Structural and Synthetic Applications

The versatility of pyrimidine derivatives extends to their structural and synthetic applications. The study of ligands of pyrimidine nucleoside phosphorylases has allowed the construction of structure-activity relationships for the binding of ligands to these enzymes, providing a basis for the rational design of new inhibitors. This highlights the role of pyrimidine derivatives in developing novel therapeutic agents by targeting specific biological pathways (Niedzwicki, el Kouni, Chu, & Cha, 1983).

properties

IUPAC Name

6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O2S/c1-9-5(10)4-3(2-12-8-4)7-6(9)11/h2H,1H3,(H,7,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIRDWLQOMEJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=NSC=C2NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.